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Compound of Interest

Compound Name: c-Met-IN-14

Cat. No.: B12408614 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the kinase selectivity profile of c-
Met-IN-14, a potent and selective inhibitor of the c-Met receptor tyrosine kinase. This document

summarizes key quantitative data, details the experimental methodologies used for its

characterization, and visualizes relevant biological pathways and experimental workflows.

Introduction to c-Met-IN-14
c-Met-IN-14, also identified as compound 26af, is a novel small molecule inhibitor belonging to

the N-sulfonylamidine class of derivatives. It has demonstrated significant potential as an anti-

cancer agent through its targeted inhibition of c-Met kinase. The hepatocyte growth factor

(HGF)/c-Met signaling pathway is a critical driver in the proliferation, survival, migration, and

invasion of various cancer cells. Dysregulation of this pathway, through mechanisms such as

gene amplification, mutation, or protein overexpression, is implicated in the progression of

numerous malignancies. c-Met-IN-14 has been developed to specifically target and disrupt this

oncogenic signaling cascade.

Quantitative Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and

potential off-target effects. c-Met-IN-14 has been profiled against a panel of kinases to

ascertain its specificity for c-Met. The following table summarizes the inhibitory activity of c-
Met-IN-14 against c-Met and other closely related kinases.
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Kinase Target IC50 (nM) Fold Selectivity vs. c-Met

c-Met 2.89 1

c-Kit 4.26 1.47

Flt-3 7.28 2.52

Data sourced from the primary scientific literature describing compound 26af.

As the data indicates, c-Met-IN-14 is a highly potent inhibitor of c-Met with an IC50 value in the

low nanomolar range. While it exhibits the highest potency against its primary target, it also

shows inhibitory activity against the closely related receptor tyrosine kinases c-Kit and Flt-3,

albeit with reduced potency. This profile suggests that c-Met-IN-14 is a relatively selective

inhibitor, with a clear preference for c-Met. Further comprehensive kinome scanning would be

beneficial to fully elucidate its off-target profile across the entire human kinome.

Experimental Protocols
The following section details the methodologies employed in the determination of the kinase

inhibition profile of c-Met-IN-14.

In Vitro Kinase Inhibition Assay
The inhibitory activity of c-Met-IN-14 against c-Met, c-Kit, and Flt-3 was determined using an in

vitro kinase assay.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of c-Met-IN-14 against

purified kinase enzymes.

Materials:

Recombinant human c-Met, c-Kit, and Flt-3 kinase domains.

ATP (Adenosine triphosphate).

Specific peptide substrate for each kinase.
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c-Met-IN-14 (compound 26af) dissolved in DMSO.

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

Detection reagent (e.g., ADP-Glo™ Kinase Assay).

96-well microplates.

Plate reader capable of measuring luminescence.

Procedure:

A solution of the respective kinase and its specific peptide substrate was prepared in the

assay buffer.

Serial dilutions of c-Met-IN-14 were prepared in DMSO and then diluted in the assay buffer.

The kinase/substrate solution was added to the wells of a 96-well plate.

The serially diluted c-Met-IN-14 or DMSO (as a control) was added to the wells.

The kinase reaction was initiated by the addition of ATP.

The plate was incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g.,

60 minutes) to allow the enzymatic reaction to proceed.

The reaction was stopped, and the amount of ADP produced (correlating with kinase activity)

was measured by adding a detection reagent that converts ADP to a luminescent signal.

Luminescence was read using a microplate reader.

The IC50 values were calculated by plotting the percentage of kinase inhibition against the

logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response

curve.

Visualizations
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The following diagrams, generated using the DOT language for Graphviz, illustrate key

concepts related to the action and analysis of c-Met-IN-14.

c-Met Signaling Pathway
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Caption: The HGF/c-Met signaling cascade and its downstream effectors.
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Kinase Inhibition Assay Workflow
In Vitro Kinase Inhibition Assay Workflow
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Caption: A stepwise workflow for determining kinase inhibitor potency.

Selectivity Profile of c-Met-IN-14
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Caption: Relative inhibitory potency of c-Met-IN-14 against key kinases.

Conclusion
c-Met-IN-14 is a potent and relatively selective inhibitor of the c-Met receptor tyrosine kinase.

Its high affinity for c-Met, coupled with a discernible selectivity over other tested kinases such

as c-Kit and Flt-3, underscores its potential as a targeted therapeutic agent. The provided

experimental protocols offer a foundational understanding of the methods used to characterize

its inhibitory activity. Further investigation, including broader kinome profiling and in vivo
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studies, will be essential to fully delineate its therapeutic potential and safety profile for the

advancement of cancer therapy.

To cite this document: BenchChem. [In-Depth Technical Guide: Kinase Selectivity Profile of
c-Met-IN-14]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12408614#c-met-in-14-selectivity-profile-against-
other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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